molecular formula C24H16F5NO5 B13777088 (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate CAS No. 86061-05-4

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate

Cat. No.: B13777088
CAS No.: 86061-05-4
M. Wt: 493.4 g/mol
InChI Key: FFLYZEMXCTVVQO-INIZCTEOSA-N
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Description

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate is a complex organic compound that features a pentafluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid. Compounds like this are often used in peptide synthesis and other organic chemistry applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate typically involves multiple steps:

    Fmoc Protection: The amino acid is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like NaHCO3.

    Coupling Reaction: The protected amino acid is then coupled with the pentafluorophenyl group using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection efficiently. The conditions are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride).

    Substitution: The Fmoc group can be removed using a base like piperidine, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: NaBH4, LiAlH4 (lithium aluminium hydride)

    Substitution: Piperidine, DMF (dimethylformamide)

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a deprotected amino acid.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Fmoc Group: Protects the amino group during synthesis.

    Pentafluorophenyl Group: Enhances reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Similar in structure and used in peptide synthesis.

    Pentafluorophenyl Esters: Used in organic synthesis for their reactivity.

Uniqueness

The combination of the Fmoc group and the pentafluorophenyl group in a single molecule provides unique reactivity and stability, making it particularly useful in complex organic synthesis.

Properties

CAS No.

86061-05-4

Molecular Formula

C24H16F5NO5

Molecular Weight

493.4 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate

InChI

InChI=1S/C24H16F5NO5/c25-17-18(26)20(28)22(21(29)19(17)27)35-23(32)16(9-31)30-24(33)34-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,31H,9-10H2,(H,30,33)/t16-/m0/s1

InChI Key

FFLYZEMXCTVVQO-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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